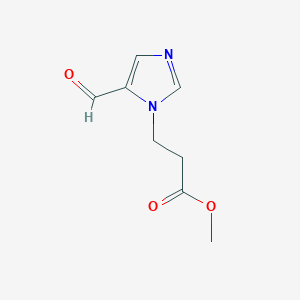
Methyl 3-(5-formyl-1H-imidazol-1-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(5-formyl-1H-imidazol-1-yl)propanoate: is a compound with an intriguing structure. Let’s break it down:
Métodos De Preparación
Synthetic Routes::
Formylation of Imidazole: The formylation of imidazole can be achieved using formic acid or formyl chloride. The reaction typically occurs at the 5-position of imidazole.
Esterification: The esterification of 3-(5-formyl-1H-imidazol-1-yl)propanoic acid with methanol yields .
Industrial Production:: Industrial-scale production methods may involve optimized synthetic routes, purification, and scale-up processes.
Análisis De Reacciones Químicas
Oxidation: The formyl group can undergo oxidation to a carboxylic acid.
Reduction: Reduction of the formyl group can yield the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents: Reagents like sodium borohydride (for reduction), acetic anhydride (for esterification), and oxidizing agents (e.g., chromic acid) are commonly used.
Major Products: The major products depend on the specific reaction conditions.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential biological activities.
Medicine: May have applications in drug development.
Industry: Used in the synthesis of various compounds.
Mecanismo De Acción
The exact mechanism of action for this compound would depend on its specific biological target. Further research is needed to elucidate its effects.
Comparación Con Compuestos Similares
Similar Compounds: Other imidazole derivatives, such as metronidazole and cimetidine, share structural similarities.
Uniqueness: The combination of formyl and ester groups in sets it apart.
Propiedades
Fórmula molecular |
C8H10N2O3 |
|---|---|
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
methyl 3-(5-formylimidazol-1-yl)propanoate |
InChI |
InChI=1S/C8H10N2O3/c1-13-8(12)2-3-10-6-9-4-7(10)5-11/h4-6H,2-3H2,1H3 |
Clave InChI |
PGPKTTNCCONVRK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCN1C=NC=C1C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


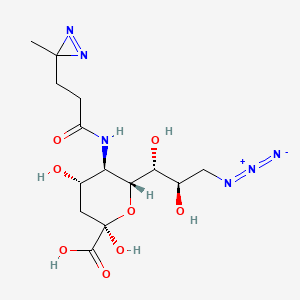
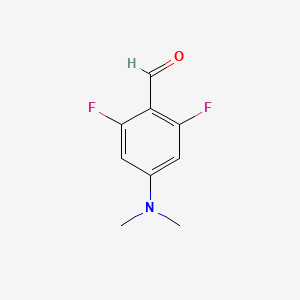
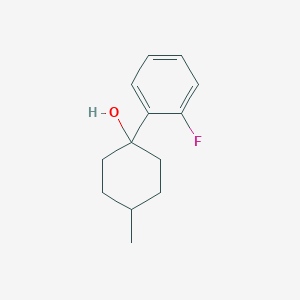
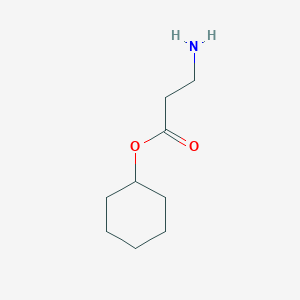
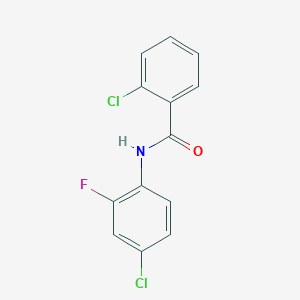





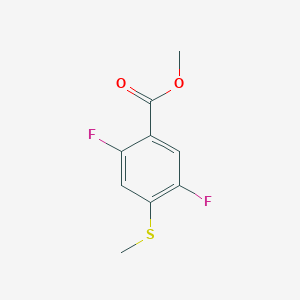
![2-[3-(Trifluoromethyl)phenoxy]benzenecarbaldehyde oxime](/img/structure/B12088221.png)


